2-({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
Description
2-({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a molecular formula of C22H30N4O4S. This compound is notable for its unique structure, which includes a furoyl group, a morpholinyl group, and a hydrazinecarbothioamide moiety. It has applications in various fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
1-[[5-[(4-ethoxyphenoxy)methyl]furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O5S/c1-2-29-17-4-6-18(7-5-17)30-16-19-8-9-20(31-19)21(27)24-25-22(32)23-10-3-11-26-12-14-28-15-13-26/h4-9H,2-3,10-16H2,1H3,(H,24,27)(H2,23,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSYNQIJLZJUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NNC(=S)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common route includes the reaction of 4-ethoxyphenol with 2-furoyl chloride to form an intermediate, which is then reacted with N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenoxy and morpholinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide
- 2-{5-[(4-ethylphenoxy)methyl]-2-furoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide
Uniqueness
2-({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
